7-Fluoro-3-(hydroxyimino)indolin-2-one chemical properties
7-Fluoro-3-(hydroxyimino)indolin-2-one chemical properties
An In-depth Technical Guide to 7-Fluoro-3-(hydroxyimino)indolin-2-one
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 7-Fluoro-3-(hydroxyimino)indolin-2-one. The information is intended for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental protocols and structured data to support further investigation of this compound.
Core Chemical Properties
7-Fluoro-3-(hydroxyimino)indolin-2-one, also known as 7-Fluoroisatin-3-oxime, is a fluorinated derivative of isatin, a prominent heterocyclic scaffold in medicinal chemistry. The incorporation of a fluorine atom at the 7-position can significantly influence the molecule's physicochemical properties and biological recognition.[1] Isatin and its derivatives are known to exhibit a wide range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3][4][5] The oxime functional group is also a recognized pharmacophore, often contributing to kinase inhibition and other biological interactions.[2]
Table 1: General Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 143884-84-8 | [6][7][8][9] |
| Molecular Formula | C₈H₅FN₂O₂ | [7][8][9] |
| Molecular Weight | 180.14 g/mol | [7][9] |
| IUPAC Name | 7-fluoro-3-(hydroxyimino)indolin-2-one | [7] |
| Synonyms | 7-Fluoroisatin-3-oxime, 7-Fluoro-1H-indole-2,3-dione 3-oxime | [7][] |
| Melting Point | 248-250 °C | [7] |
| Appearance | Solid (details in specifications) | [7] |
| Purity | ≥96-99% (Commercially available) | [7][8] |
| Storage | Keep in a cool, dry place | [7][] |
Synthesis and Experimental Protocols
The synthesis of 7-Fluoro-3-(hydroxyimino)indolin-2-one is typically achieved through a two-step process. The first step involves the synthesis of the precursor, 7-Fluoroisatin, followed by its oximation.
Step 1: Synthesis of 7-Fluoroisatin
The Sandmeyer isatin synthesis is a classical method for forming the isatin ring.[2] A common route involves the cyclization of N-(2-fluorophenyl)-2-(hydroxyimino)acetamide in strong acid.
This protocol is based on the acid-catalyzed cyclization of an N-aryl-2-(hydroxyimino)acetamide intermediate.[11]
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Reaction Setup : In a suitable reaction flask, dissolve N-(2-fluorophenyl)-2-(hydroxyimino)acetamide (30 g, 164.84 mmol) in 100 mL of concentrated sulfuric acid.
-
Heating : Stir the reaction mixture at 80 °C for approximately 2 hours.
-
Quenching : Upon completion, carefully and slowly pour the reaction mixture into a beaker containing an ice-water mixture with vigorous stirring.
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Precipitation and Filtration : A brick-red solid will precipitate. Collect the solid by filtration.
-
Drying : Dry the collected solid to yield 7-fluoroindoline-2,3-dione (7-Fluoroisatin). Expected yield is approximately 90% (25 g).[11]
-
Purification (Optional) : The product can be further purified by recrystallization from a mixture of ethyl acetate and petroleum ether.[11]
Step 2: Oximation of 7-Fluoroisatin
The conversion of the 3-keto group of isatin to an oxime is a standard reaction using hydroxylamine.
This is a general procedure for the oximation of isatin derivatives.[2]
-
Reaction Setup : Dissolve 7-Fluoroisatin (1 equivalent) in ethanol or a similar suitable solvent.
-
Reagent Addition : Add hydroxylamine hydrochloride (1-1.2 equivalents) and a base such as pyridine or sodium acetate to the solution.
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Heating : Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Workup : After the reaction is complete, cool the mixture to room temperature. The product may precipitate directly from the solution. Alternatively, the solvent can be removed under reduced pressure, and the residue can be partitioned between water and an organic solvent (e.g., ethyl acetate).
-
Purification : The crude product, 7-Fluoro-3-(hydroxyimino)indolin-2-one, can be purified by recrystallization, typically from ethanol or methanol, to yield the final product.[2]
Synthesis Workflow Diagram
Caption: Reaction scheme for the two-step synthesis of the title compound.
Spectral Data and Characterization
While specific, detailed spectra for 7-Fluoro-3-(hydroxyimino)indolin-2-one are not available in the cited literature, the expected spectral characteristics can be inferred from its structure and data from similar compounds.[12][13][14]
Table 2: Predicted Spectral Data
| Technique | Expected Characteristics |
| ¹H NMR | - Aromatic protons (3H) in the range of δ 6.8-7.8 ppm, showing splitting patterns consistent with a 1,2,3-trisubstituted benzene ring and coupling to fluorine. - A broad singlet for the N-H proton of the indolinone ring (δ > 10 ppm). - A singlet for the oxime O-H proton (can be broad and variable, δ > 11 ppm).[12] |
| ¹³C NMR | - Carbonyl carbon (C2) signal around δ 160-170 ppm. - Oxime carbon (C3) signal around δ 140-150 ppm. - Aromatic carbon signals in the range of δ 110-145 ppm. - The carbon attached to fluorine (C7) will show a large one-bond C-F coupling constant. |
| ¹⁹F NMR | - A single resonance for the fluorine atom, which will be coupled to the adjacent aromatic protons (H6). |
| IR (cm⁻¹) | - O-H stretch (oxime) around 3200-3400 cm⁻¹ (broad). - N-H stretch (lactam) around 3100-3300 cm⁻¹. - C=O stretch (lactam carbonyl) around 1700-1740 cm⁻¹. - C=N stretch (oxime) around 1620-1680 cm⁻¹. - C-F stretch around 1000-1300 cm⁻¹. |
| Mass Spec (ESI-MS) | Expected [M-H]⁻ ion at m/z 179.03 or [M+H]⁺ at m/z 181.04. |
Reactivity and Biological Activity
Chemical Reactivity
The chemical reactivity of 7-Fluoro-3-(hydroxyimino)indolin-2-one is dictated by its functional groups:
-
Fluorinated Aromatic Ring : The electron-withdrawing fluorine atom at the 7-position enhances the electrophilicity of the carbonyl carbon at C3, making it more susceptible to nucleophilic attack compared to non-fluorinated isatins.[1]
-
Oxime Group : The oxime group can exist as (E) and (Z) isomers and provides a site for further derivatization. It is also a key pharmacophore in many kinase inhibitors.[2]
-
Lactam N-H : The acidic proton on the indole nitrogen can be deprotonated by a suitable base, allowing for N-alkylation or N-arylation reactions to generate a library of derivatives.
Biological and Pharmacological Potential
Isatin and its derivatives are recognized as a "privileged scaffold" in medicinal chemistry due to their wide range of biological activities.[2] Fluorination is a common strategy to enhance metabolic stability and binding affinity.
Table 3: Summary of Biological Activities of Related Isatin Derivatives
| Compound Class / Derivative | Biological Activity | Target / Mechanism | Reference(s) |
| 7-Fluoroisatin | Acetylcholinesterase (AChE) Inhibition | Enzyme Inhibition | [1] |
| 3-Hydrazonoindolin-2-one Derivatives | Anti-proliferative / Apoptosis-inducing | Inhibition of cancer cell growth | [3][15] |
| 3-Hydrazonoindolin-2-one Derivatives | HIV-1 RNase H Inhibition | Antiviral | [12] |
| Indole-2-one Derivatives | Anti-inflammatory | Inhibition of TNF-α and IL-6 release | [5][16] |
| Isatin-Oxime Derivatives | Kinase Inhibition | Inhibition of DYRK1A, PIM1, etc. | [2] |
| Fluorinated Quinolones (contain oximes) | Antibacterial | Inhibition of bacterial growth | [17] |
Given the activities of its parent scaffolds, 7-Fluoro-3-(hydroxyimino)indolin-2-one is a promising candidate for screening against various biological targets, particularly kinases and enzymes involved in neurodegenerative diseases and cancer.
Biological Screening Workflow
The logical progression for evaluating a novel compound like 7-Fluoro-3-(hydroxyimino)indolin-2-one in a drug discovery context is outlined below.
Caption: A typical workflow for drug discovery and development.
Conclusion
7-Fluoro-3-(hydroxyimino)indolin-2-one is a versatile heterocyclic compound with significant potential for drug discovery. Its synthesis is straightforward from commercially available precursors. The presence of the fluorinated isatin core and the oxime functionality suggests a high likelihood of biological activity, particularly in the areas of oncology, neuroprotection, and anti-inflammatory research. This guide provides the foundational chemical data and experimental context necessary for researchers to undertake further investigation and derivatization of this promising scaffold.
References
- 1. 7-Fluoroisatin | 317-20-4 | Benchchem [benchchem.com]
- 2. Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 5. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 7-FLUORO-3-(HYDROXYIMINO)INDOLIN-2-ONE | 143884-84-8 [chemicalbook.com]
- 7. aoen.lookchem.com [aoen.lookchem.com]
- 8. calpaclab.com [calpaclab.com]
- 9. scbt.com [scbt.com]
- 11. 7-Fluoroisatin synthesis - chemicalbook [chemicalbook.com]
- 12. mdpi.com [mdpi.com]
- 13. rsc.org [rsc.org]
- 14. 7-Fluoroisatin(317-20-4) 1H NMR spectrum [chemicalbook.com]
- 15. Novel [(3-indolylmethylene)hydrazono]indolin-2-ones as apoptotic anti-proliferative agents: design, synthesis and in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. dovepress.com [dovepress.com]
- 17. Synthesis and in vitro antibacterial activity of 7-(3-alkoxyimino-4-methyl-4-methylaminopiperidin-1-yl)-fluoroquinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
